(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with a complex structure It features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step often involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone to form the pyrazolone ring.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the pyrazolone intermediate with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group.
Methoxylation and Propylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group in the pyrazolone ring, potentially converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the cyclopropylamino group.
Reduction: Alcohol derivatives of the pyrazolone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery studies.
Medicine
In medicinal chemistry, (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the methoxy group on the phenyl ring.
(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-hydroxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the cyclopropylamino group makes (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(N-cyclopropyl-C-methylcarbonimidoyl)-2-(4-methoxyphenyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H23N3O2/c1-4-5-16-17(12(2)19-13-6-7-13)18(22)21(20-16)14-8-10-15(23-3)11-9-14/h8-11,13,20H,4-7H2,1-3H3 |
InChI Key |
VQLPCCIOWXCYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3CC3)C |
Origin of Product |
United States |
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